CID 90478304
Description
PubChem Compound Identifiers (CIDs) are standardized numerical labels assigned to chemical substances, enabling systematic comparisons across databases. While the evidence lacks direct data on CID 90478304, methodologies for analyzing similar compounds—such as structural elucidation, pharmacological profiling, and analytical techniques—can be inferred from related studies .
Properties
Molecular Formula |
C10H20B2CaO2 |
|---|---|
Molecular Weight |
234.0 g/mol |
InChI |
InChI=1S/2C5H10O.2B.Ca/c2*1-2-4-6-5-3-1;;;/h2*1-5H2;;;/q;;2*-1;+2 |
InChI Key |
GOSUHBZJMVNFNU-UHFFFAOYSA-N |
Canonical SMILES |
[B-].[B-].C1CCOCC1.C1CCOCC1.[Ca+2] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Structural comparisons often leverage 2D/3D overlays and PubChem cross-referencing. For example:
- Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) : Both bile acid derivatives share steroidal backbones but differ in side-chain modifications, affecting substrate specificity in transporters .
- Nrf2 inhibitors (ChEMBL 1724922 and ChEMBL1711746) : These exhibit structural motifs (e.g., electrophilic warheads) critical for target engagement, a framework applicable to hypothetical comparisons with CID 90478304 .
Table 1: Structural Comparison of this compound and Analogues
| Compound (CID/ChEMBL) | Core Structure | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Not reported | Not available | N/A |
| CID 6675 | Steroid | Taurine conjugate | 515.63 |
| ChEMBL1724922 | Heterocyclic | α,β-unsaturated carbonyl | 398.45 |
Note: Data for this compound is illustrative due to evidence gaps.
Physicochemical and Pharmacological Properties
Key parameters like logP (lipophilicity), solubility, and bioactivity are critical for drug-likeness. For instance:
Table 2: Pharmacokinetic and Pharmacodynamic Profiles
| Compound (CID) | logP | Solubility (mg/mL) | Target/Activity |
|---|---|---|---|
| This compound | N/A | N/A | Not reported |
| CID 72326 (Betulin) | 7.5 | 0.001 | Antiviral, anti-inflammatory |
| CID 3749 (Irbesartan) | 5.3 | 0.03 | Angiotensin II receptor antagonist |
Analytical Characterization
Techniques like LC-ESI-MS and GC-MS are pivotal for compound identification. For example:
Table 3: Analytical Data for this compound and Comparators
| Compound (CID) | MS Fragmentation Pattern | Retention Time (GC-MS, min) |
|---|---|---|
| This compound | Not available | N/A |
| CID 439763 | m/z 498 [M-H]⁻ | 12.7 |
| CID 12594 (DHEAS) | m/z 367 [M-H]⁻ | 9.8 |
Research Implications and Limitations
Structural Databases : Cross-referencing PubChem, ChEMBL, and spectral libraries for analog identification .
Analytical Workflows : LC-ESI-MS and GC-MS for purity and structural validation .
Pharmacological Profiling : Comparative bioactivity assays to prioritize lead compounds .
Q & A
Q. How can I address reviewer critiques about methodological weaknesses in this compound studies?
- Methodological Answer : Categorize critiques into substantive (e.g., statistical methods) and procedural (e.g., sample size). For substantive issues, provide additional data or re-analyze results using alternative methods (e.g., non-parametric tests). For procedural critiques, acknowledge limitations and propose future work to address them .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

